An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzylamine
An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzylamine
Introduction: A Key Building Block in Modern Chemistry
2-Chloro-5-(trifluoromethyl)benzylamine is a substituted aromatic amine that has emerged as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—a trifluoromethyl group imparting lipophilicity and metabolic stability, a chloro group providing a site for further functionalization, and a reactive benzylamine moiety—makes it a highly valuable synthon, particularly in the fields of medicinal chemistry and agrochemical development. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling, grounded in established scientific principles and practical application.
Part 1: Core Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. The Chemical Abstracts Service (CAS) has assigned the number 15996-78-8 to 2-Chloro-5-(trifluoromethyl)benzylamine.[1][2][3][4] Its identity is further defined by its molecular structure and associated physicochemical characteristics, which are critical for reaction planning, purification, and formulation.
The presence of the trifluoromethyl (-CF3) group is particularly noteworthy. In drug design, this moiety is often employed to block metabolic oxidation, increase binding affinity, and enhance membrane permeability, thereby improving the overall pharmacokinetic profile of a drug candidate.
Table 1: Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)benzylamine
| Property | Value | Source(s) |
| CAS Number | 15996-78-8 | [1][3] |
| Molecular Formula | C₈H₇ClF₃N | [1][5] |
| Molecular Weight | 209.60 g/mol | [1][3] |
| Density | 1.338 g/mL at 25 °C | [3] |
| Boiling Point | 90-94 °C at 13 mmHg | [4] |
| Flash Point | 103 °C (217.4 °F) | [3] |
| Refractive Index (n20/D) | 1.489 | [3] |
| InChI Key | XOCMZYUQWVACMA-UHFFFAOYSA-N | [3][5] |
| SMILES | NCc1cc(ccc1Cl)C(F)(F)F | [3] |
Part 2: Synthesis and Mechanistic Considerations
The synthesis of 2-Chloro-5-(trifluoromethyl)benzylamine can be approached through several established organic chemistry transformations. A logical and industrially scalable approach involves the reduction of the corresponding benzonitrile. This pathway leverages the relative accessibility of the nitrile precursor, 2-chloro-5-(trifluoromethyl)benzonitrile (CAS 328-87-0).[6]
Logical Synthesis Workflow
The synthesis begins with a common starting material, 3-amino-4-chlorobenzotrifluoride, and proceeds through diazotization to form an aldehyde, which is then converted to the target benzylamine. An alternative, more direct route involves the reduction of the corresponding nitrile.
Caption: Key Synthetic Pathways to the Target Compound.
Field-Proven Experimental Protocol: Reductive Amination
This protocol describes a reductive amination pathway, a robust and widely used method for amine synthesis.[7][8] The causality behind this choice is its high efficiency and the ability to proceed in a one-pot fashion from the aldehyde, minimizing intermediate isolation steps.
Objective: To synthesize 2-Chloro-5-(trifluoromethyl)benzylamine from 2-Chloro-5-(trifluoromethyl)benzaldehyde.
Materials:
-
2-Chloro-5-(trifluoromethyl)benzaldehyde
-
Ammonia (7N solution in Methanol)
-
Raney Nickel (or Palladium on Carbon, 5%)
-
Hydrogen Gas (H₂)
-
Anhydrous Methanol
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Parr Hydrogenation Apparatus or equivalent high-pressure reactor
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, inerted high-pressure reactor vessel, add 2-Chloro-5-(trifluoromethyl)benzaldehyde (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the aldehyde in anhydrous methanol. Add the 7N solution of ammonia in methanol (1.5-2.0 eq). Causality: Using an excess of ammonia drives the equilibrium towards the formation of the imine intermediate and minimizes side reactions.
-
Catalyst Introduction: Carefully add the Raney Nickel catalyst (approx. 5-10% by weight) as a slurry in methanol. Causality: Raney Nickel is a highly active and cost-effective catalyst for the hydrogenation of imines to amines.
-
Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi, though optimization may be required) and begin vigorous stirring. Heat the reaction to 40-50 °C. Causality: The combination of pressure and gentle heating increases the rate of the catalytic reduction of the in-situ formed imine.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol. Causality: Celite filtration is essential for the safe and complete removal of the pyrophoric Raney Nickel catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. Dissolve the residue in diethyl ether and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 2-Chloro-5-(trifluoromethyl)benzylamine.
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Purification: The product can be further purified by vacuum distillation if necessary.
Part 3: Reactivity, Applications, and Role in Drug Discovery
The utility of 2-Chloro-5-(trifluoromethyl)benzylamine lies in the reactivity of its primary amine group. It serves as a potent nucleophile, readily participating in reactions to form amides, ureas, sulfonamides, and secondary or tertiary amines. This versatility makes it a valuable building block for creating diverse chemical libraries for screening.
Applications in Agrochemicals: This structural motif is found in precursors to modern herbicides. The combination of a trifluoromethyl group and a halogenated pyridine or benzene ring is a common feature in agriculturally active compounds. For instance, the related compound 2-chloro-5-trifluoromethylpyridine is a key intermediate in the synthesis of herbicides.[9] The benzylamine can be used to introduce this critical toxophore into larger, more complex molecules.
Applications in Medicinal Chemistry: While specific drugs containing this exact fragment are not prevalent in publicly available literature, its analogs are widely used. For example, 2-fluoro-5-(trifluoromethyl)benzylamine is a key intermediate for pharmaceuticals targeting neurological disorders and for anti-inflammatory agents.[10] The chloro-analogue serves a similar purpose, acting as a versatile scaffold. The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity, a cornerstone of modern drug discovery.
Part 4: Spectral Characterization Profile
For a research scientist, unambiguous characterization of a synthesized compound is paramount. While a comprehensive set of experimentally derived spectra is not consistently available in public databases, a profile can be constructed from predicted data and comparison to analogous structures.
Table 2: Predicted and Expected Spectral Data
| Technique | Data Type | Expected Observations |
| Mass Spectrometry (MS) | Predicted m/z | [M+H]⁺: 210.02919; [M+Na]⁺: 232.01113.[5] |
| ¹H NMR | Predicted | ~3.9-4.1 ppm (s, 2H, -CH₂-NH₂): Benzylic protons adjacent to the amine. ~7.4-7.8 ppm (m, 3H, Ar-H): Complex multiplet for the three aromatic protons. |
| ¹³C NMR | Predicted | ~45 ppm (-CH₂-): Benzylic carbon. ~122-135 ppm (Ar-C): Aromatic carbons, including a quartet for the carbon attached to the -CF₃ group due to C-F coupling. ~124 ppm (q, -CF₃): The trifluoromethyl carbon, appearing as a quartet with a large coupling constant. |
| Infrared (IR) Spectroscopy | Expected Peaks | ~3300-3400 cm⁻¹: N-H stretching (doublet for primary amine). ~2850-2950 cm⁻¹: C-H stretching. ~1600 cm⁻¹: N-H scissoring bend. ~1100-1350 cm⁻¹: Strong C-F stretching bands. |
Note: NMR shift predictions are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.
Part 5: Safety, Handling, and Toxicology
As a senior scientist, ensuring laboratory safety is non-negotiable. 2-Chloro-5-(trifluoromethyl)benzylamine is a hazardous substance and must be handled with appropriate precautions.
Hazard Identification: The compound is classified as acutely toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[3]
-
Signal Word: Danger [3]
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[3]
Self-Validating Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of vapors. Ensure a safety shower and eyewash station are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use.
-
Skin and Body Protection: Wear a flame-retardant lab coat. Ensure skin is not exposed.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (not recommended), use a respirator with an appropriate organic vapor/acid gas cartridge (e.g., type ABEK).[3]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of waste in accordance with all local, regional, and national regulations. Do not allow it to enter the environment.
Conclusion
2-Chloro-5-(trifluoromethyl)benzylamine stands as a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a robust platform for the synthesis of novel compounds with significant potential in both agriculture and medicine. By understanding its fundamental properties, mastering its synthesis, and respecting its handling requirements, researchers can effectively leverage this key intermediate to drive innovation in chemical and life sciences.
References
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Gedia, M., et al. (2020). Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination. ResearchGate. Retrieved from [Link]
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LibreTexts. (2022). 3.3.3: Synthesis of Amines. Chemistry LibreTexts. Retrieved from [Link]
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PubChemLite. (n.d.). 2-chloro-5-(trifluoromethyl)benzylamine (C8H7ClF3N). Retrieved from [Link]
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Pearson Education. (n.d.). The two most general amine syntheses are the reductive amination.... Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. Retrieved from [Link]
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UniTo. (n.d.). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. Retrieved from [Link]
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Supporting Information. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2-Chloro-5-(trifluoromethyl)benzylamine. Retrieved from [Link]
- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Google Patents. (2021). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
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